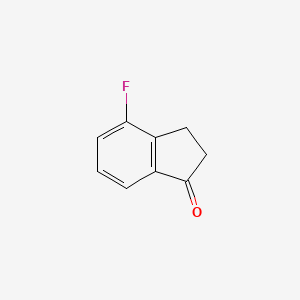![molecular formula C6H8O3 B1314978 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 693248-53-2](/img/structure/B1314978.png)
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Descripción general
Descripción
3-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes an oxabicyclo ring system and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclization reactions. One common method is the rhodium-catalyzed cyclopropanation of suitable precursors, which allows for the formation of the oxabicyclo ring system . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. Industrial production may involve continuous flow processes and advanced catalytic systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxabicyclo ring system, leading to the formation of reduced analogs.
Substitution: The carboxylic acid group can participate in substitution reactions, resulting in the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with unique structures.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be studied for their potential therapeutic effects.
Medicine: Research into the compound’s derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo specific chemical reactions that modify its structure and reactivity. These interactions can influence various biochemical processes, leading to potential therapeutic or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar in structure but contains a nitrogen atom in place of the oxygen atom.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and chemical properties.
Uniqueness
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific oxabicyclo ring system and carboxylic acid functional group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRUZPDYVLRYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480362 | |
| Record name | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693248-53-2 | |
| Record name | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
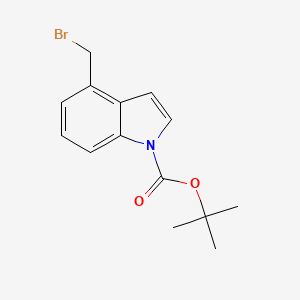
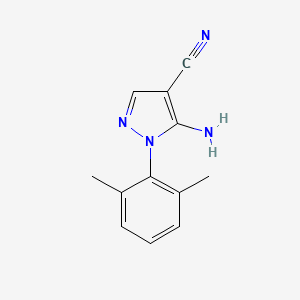
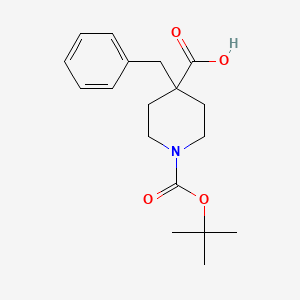
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

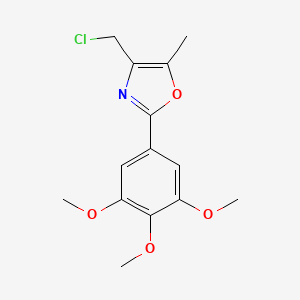

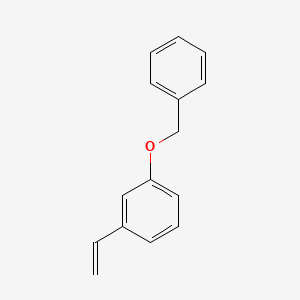
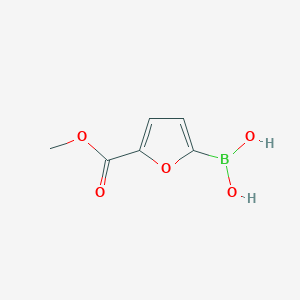
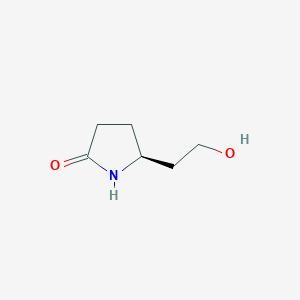
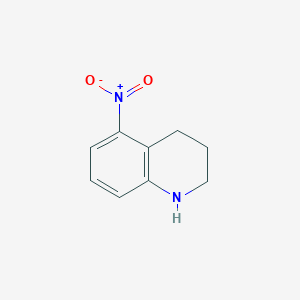
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
